molecular formula C9H12BFO3 B8014357 3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid

Cat. No.: B8014357
M. Wt: 198.00 g/mol
InChI Key: RQEIBRTWSPPZJC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BFO3 and a molecular weight of 198.00 . This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the borylation of a fluorinated aromatic precursor using a palladium-catalyzed cross-coupling reaction with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(2-hydroxypropan-2-yl)phenylboronic acid is unique due to the combination of the fluorine atom and the hydroxypropan-2-yl group, which together enhance its reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

[3-fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-9(2,12)7-4-3-6(10(13)14)5-8(7)11/h3-5,12-14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEIBRTWSPPZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(C)(C)O)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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